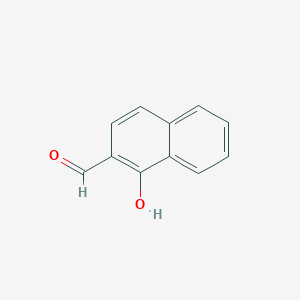

1-Hydroxy-2-naphthaldehyde

Beschreibung

Historical Context and Early Investigations

The study of hydroxy-aldehydes derived from naphthalene (B1677914) dates back to the late 19th and early 20th centuries. Early synthetic preparations of the isomeric compound, 2-hydroxy-1-naphthaldehyde (B42665), were reported using methods like the Reimer-Tiemann reaction, which involves the reaction of a phenol (B47542) (in this case, β-naphthol) with chloroform (B151607) in a strong base. orgsyn.org Other classical methods included the Gattermann synthesis, utilizing hydrogen cyanide and a Lewis acid catalyst. orgsyn.org These foundational investigations into the synthesis of hydroxynaphthaldehydes paved the way for the exploration of their derivatives, including 1-hydroxy-2-naphthaldehyde. Research into its photophysical properties revealed the existence of different conformers in the ground state and the phenomenon of excited-state intramolecular proton transfer (ESIPT), which has become a significant area of study. researchgate.netacs.org

Significance in Organic Synthesis and Medicinal Chemistry

This compound is a versatile precursor in organic synthesis, primarily due to the reactivity of its aldehyde and hydroxyl groups. cymitquimica.com

In Organic Synthesis , its most prominent application is in the preparation of Schiff bases. These compounds are readily synthesized through the condensation reaction of this compound with a variety of primary amines. sphinxsai.com The resulting Schiff bases are stable, often crystalline, and serve as important ligands in coordination chemistry. ijmsdr.org Beyond Schiff bases, the compound is an intermediate in the synthesis of more complex molecules, including naphthofurancarboxamides and various heterocyclic compounds. chemicalbook.comontosight.ai Modern synthetic methodologies, such as rhodium-catalyzed C-H bond activation, have also employed derivatives of this aldehyde to construct substituted naphthaldehydes. researchgate.netresearchgate.net

In Medicinal Chemistry , the significance of this compound lies in the diverse biological activities exhibited by its derivatives. The Schiff bases and their metal complexes have shown potential as:

Antimicrobial agents : Demonstrating activity against various bacteria and fungi. ijmsdr.orgtandfonline.comnih.govresearchgate.net

Anticancer agents : Certain derivatives have been investigated for their potential in cancer therapy. ontosight.aiias.ac.in

Anticonvulsant, Anti-inflammatory, and Analgesic agents : Used as a reagent in the synthesis of hydropyridinylphenoxyacetohydrazones which show these activities. chemicalbook.com

Antioxidants : The ability of its derivatives to scavenge free radicals has been reported. ijmsdr.orgresearchgate.net

The chelation capability of these compounds with metal ions present in biological systems is often cited as a potential mechanism for their bioactivity. ias.ac.in

Overview of Key Research Areas

Current research involving this compound is concentrated in several key areas:

Schiff Bases and Coordination Chemistry : A vast body of research focuses on synthesizing novel Schiff bases from this compound and studying their coordination behavior with various metal ions, including copper, nickel, cobalt, and lanthanides. nih.govias.ac.inresearchgate.netiucr.orgtandfonline.comrsc.orgajrconline.org These studies explore the structural properties and potential applications of the resulting metal complexes in catalysis and materials science. researchgate.netnbinno.com

Fluorescent Probes and Sensors : The unique photophysical properties of this compound and its derivatives make them excellent candidates for developing fluorescent sensors. acs.org Research in this area includes creating probes for the detection of specific analytes, such as sulfite (B76179) and bisulfite ions in water samples. nih.gov Its derivatives have also been used to create probes for bioimaging, for example, to visualize mitochondrial pH fluctuations. nih.gov

Photophysical Studies : The phenomenon of excited-state intramolecular proton transfer (ESIPT) in this compound is a fundamental area of investigation. acs.orgebi.ac.uk Studies in different environments, such as micelles and cyclodextrins, explore how these supramolecular systems modulate its photophysical behavior. acs.org These investigations are crucial for understanding the light-emitting properties and designing new photo-functional materials. researchgate.net

Biological and Pharmacological Screening : Researchers continue to synthesize new derivatives and metal complexes of this compound to evaluate their biological activities. ijmsdr.orgnih.gov This includes screening for antibacterial, antifungal, anticancer, and antioxidant properties, aiming to develop new therapeutic agents. ontosight.aitandfonline.comresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1-hydroxynaphthalene-2-carbaldehyde nih.gov |

| CAS Number | 574-96-9 scbt.com |

| Molecular Formula | C₁₁H₈O₂ nih.gov |

| Molecular Weight | 172.18 g/mol nih.gov |

| Appearance | Yellow to orange crystalline solid cymitquimica.com |

| Melting Point | Not specified |

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

|---|---|

| Infrared (IR) Spectroscopy | The spectrum shows a broad band for the hydrogen-bonded -OH group and a characteristic peak for the C=O stretch of the aldehyde. tandfonline.com |

| ¹³C NMR Spectroscopy | Used to study the tautomeric equilibria between the enol and keto forms in its Schiff base derivatives. researchgate.net |

| UV-Vis Absorption | In aqueous solution, it exhibits absorption bands around 300 nm, 375 nm, and 428 nm, corresponding to different conformers. acs.org |

Table 3: Overview of Synthetic Methods for this compound and its Derivatives

| Synthesis Method | Description | Application |

|---|---|---|

| Condensation Reaction | Reaction of this compound with primary amines. | Primary method for synthesizing Schiff bases. ijmsdr.org |

| Reimer-Tiemann Reaction | Formylation of a naphthol using chloroform and a strong base. | A classical method for synthesizing hydroxynaphthaldehydes. orgsyn.org |

| Rhodium-Catalyzed C-H Activation | Modern synthetic route using a transition metal catalyst to form substituted naphthaldehydes. | Synthesis of complex derivatives. researchgate.net |

Table 4: Applications of this compound Derivatives

| Derivative Class | Application Area | Specific Examples |

|---|---|---|

| Schiff Bases | Coordination Chemistry, Medicinal Chemistry | Ligands for metal complexes iucr.orgrsc.org; possess antibacterial, antifungal, and anticancer properties. ijmsdr.orgontosight.ai |

| Metal Complexes | Catalysis, Medicinal Chemistry, Materials Science | Complexes with Co(II), Ni(II), Cu(II), and Zn(II) show biological activity ijmsdr.org; Lanthanide complexes exhibit luminescence. nih.gov |

| Fluorescent Probes | Analytical Chemistry, Bioimaging | Detection of sulfite/bisulfite ions nih.gov; imaging of mitochondrial pH. nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-hydroxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITQDWKMIPXGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332062 | |

| Record name | 1-Hydroxy-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574-96-9 | |

| Record name | 1-Hydroxy-2-naphthaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hydroxy-2-naphthaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 1 Hydroxy 2 Naphthaldehyde

Conventional Synthetic Routes

Conventional methods for synthesizing 1-hydroxy-2-naphthaldehyde primarily involve the formylation of 1-naphthol (B170400). These established routes, while effective, often require harsh conditions and can result in moderate yields and byproducts.

Condensation Reactions

A prominent conventional method for the synthesis of this compound is the Reimer-Tiemann reaction . This reaction involves the ortho-formylation of a phenol (B47542), in this case, 1-naphthol, using chloroform (B151607) in a basic solution. mychemblog.comwikipedia.org The reaction proceeds through the in-situ generation of dichlorocarbene (B158193) from chloroform and a strong base, which then acts as the electrophile. wikipedia.orglscollege.ac.in The phenoxide ion, formed by the deprotonation of 1-naphthol, attacks the dichlorocarbene, leading to the formation of a dichloromethyl-substituted intermediate. Subsequent hydrolysis yields the final aldehyde product. wikipedia.org This method is notable for its selectivity towards the ortho position, which is attributed to the interaction between the electron-rich phenoxide and the electron-deficient dichlorocarbene. mychemblog.com

Another significant condensation reaction is the Duff reaction , which utilizes hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium like acetic acid. wikipedia.org The reaction mechanism involves the protonation and subsequent ring-opening of hexamine to form an iminium ion. This electrophile then attacks the aromatic ring of 1-naphthol, leading to a benzylamine (B48309) intermediate. An intramolecular redox reaction followed by acid hydrolysis furnishes the desired this compound. wikipedia.org The Duff reaction typically requires elevated temperatures and can be inefficient. wikipedia.org

The Vilsmeier-Haack reaction also serves as a method for formylating 1-naphthol. rsc.orgresearchgate.net This reaction employs a Vilsmeier reagent, typically prepared from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride. researchgate.net

These condensation reactions, while foundational, often suffer from limitations such as the use of harsh reagents, multi-step procedures, and sometimes low yields. researchgate.netresearchgate.net

Reactions with Paraformaldehyde and 1-Naphthol

The direct formylation of 1-naphthol with paraformaldehyde is another conventional route to this compound. researchgate.netjst.go.jp This reaction is typically carried out in the presence of a catalyst. For instance, magnesium chloride and triethylamine (B128534) in acetonitrile (B52724) can be used to facilitate this transformation. jst.go.jp Another approach involves using methoxymagnesium as a catalyst, which has been reported to yield this compound from 1-naphthol and paraformaldehyde. google.com More recently, a metal-free process has been developed using ammonium (B1175870) acetate (B1210297) as a catalyst in acetic acid, offering milder reaction conditions. sioc-journal.cn A patent also describes the use of various ammonium salts as catalysts for this reaction in acetic acid. google.com

Table 1: Comparison of Conventional Synthetic Routes for this compound

| Reaction | Formylating Agent | Key Reagents/Catalysts | Typical Conditions | Reported Yields |

|---|---|---|---|---|

| Reimer-Tiemann Reaction | Chloroform | Sodium hydroxide | Biphasic, heating | 38-48% mychemblog.comorgsyn.org |

| Duff Reaction | Hexamethylenetetramine | Acetic acid | Reflux | Low to moderate wikipedia.org |

| Reaction with Paraformaldehyde | Paraformaldehyde | MgCl₂, Et₃N or Ammonium Acetate | Reflux or 60-100°C | Up to 86% jst.go.jpgoogle.comsioc-journal.cn |

Transition Metal-Catalyzed Syntheses

To overcome the limitations of conventional methods, transition metal-catalyzed approaches have emerged as powerful tools for the synthesis of 1-hydroxy-2-naphthaldehydes. These methods often offer higher efficiency, milder reaction conditions, and greater functional group tolerance.

Rhodium(III)-Catalyzed C-H Bond Activation and Vinylene Transfer

A notable advancement in this area is the rhodium(III)-catalyzed synthesis of substituted 1-hydroxy-2-naphthaldehydes. researchgate.netresearchgate.net This method involves the C-H bond activation of enaminones and a subsequent vinylene transfer from vinylene carbonate. researchgate.netx-mol.com The reaction proceeds in a redox-neutral manner, with vinylene carbonate serving as an acetylene (B1199291) surrogate. researchgate.net This approach provides access to a variety of substituted 1-hydroxy-2-naphthaldehydes in moderate to good yields (49-84%). researchgate.netx-mol.com The use of enaminones as starting materials allows for the introduction of various substituents onto the naphthaldehyde core. acs.org

Green Chemistry Approaches to Synthesis

In line with the principles of sustainable chemistry, green synthetic methods for this compound are being developed to minimize environmental impact. These approaches focus on the use of less hazardous solvents, milder reaction conditions, and energy-efficient techniques.

One such approach is the use of microwave-assisted organic synthesis (MAOS). researchgate.net Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating. researchgate.netjuniperpublishers.com For instance, the synthesis of Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) has been successfully carried out using microwave irradiation, highlighting a greener alternative. juniperpublishers.com Another study reports a microwave-assisted route to naphthalen-2(1H)-ones from 2-hydroxy-1-naphthaldehyde oxime, demonstrating the utility of this technology in derivatizing the core structure. nih.govacs.orgkuleuven.be

Solvent-free or "grindstone" chemistry offers another environmentally friendly alternative. A study on the synthesis of 2-hydroxy-1-naphthaldehyde based barbiturates employed a solvent-free reaction using a biodegradable and biocompatible chitosan-SO3H catalyst. tandfonline.com This method avoids the use of hazardous organic solvents and simplifies the work-up procedure. tandfonline.comuokerbala.edu.iq Furthermore, the use of water as a solvent in the presence of a surfactant has been explored as a green adaptation for formylation reactions.

Table 2: Overview of Green Synthetic Approaches

| Approach | Key Features | Example Application |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. researchgate.netjuniperpublishers.com | Synthesis of Schiff bases from this compound. juniperpublishers.com |

| Solvent-Free Synthesis | Eliminates hazardous solvents, simplified work-up. tandfonline.comuokerbala.edu.iq | Synthesis of barbiturate (B1230296) derivatives using a chitosan-SO3H catalyst. tandfonline.com |

Solvent-Free Methods

Solvent-free synthesis represents a significant advancement in green chemistry, aiming to reduce environmental impact by eliminating the use of volatile and often hazardous organic solvents. Several solvent-free methods for the synthesis and derivatization of this compound have been developed, offering advantages such as improved efficiency, and simpler work-up procedures.

One notable solvent-free approach involves the reaction of 1-naphthol with formaldehyde. In a specific mechanochemical procedure, 1-naphthol is ground with magnesium methoxide (B1231860) at room temperature, followed by the addition of paraformaldehyde powder. The reaction proceeds for a short period before being quenched with sulfuric acid, yielding this compound. chemicalbook.com This method highlights the use of grinding, a form of mechanochemistry, to facilitate reactions in the absence of a bulk solvent.

Another example is the condensation reaction of this compound with urea (B33335) under solvent-free conditions. By heating a mixture of this compound, urea, and a catalytic amount of hydrochloric acid, 1-[(2-oxonaphthalen-1(2H)-ylidene)methyl]urea can be synthesized. mdpi.com This particular reaction was also found to proceed to the same product even when other reagents like ethyl benzoylacetate were included, demonstrating the robustness of this solvent-free pathway. mdpi.com

Furthermore, the synthesis of more complex derivatives, such as barbiturates, has been successfully achieved under solvent-free conditions. The reaction of this compound with various barbituric acid derivatives is effectively carried out by grinding the reactants with a solid acid catalyst, followed by heating. tandfonline.com This approach not only avoids hazardous solvents but also leads to high yields and reduced reaction times compared to conventional solvent-assisted methods. tandfonline.com The use of mechanochemical methods, specifically liquid-assisted grinding (LAG), has also been employed to prepare Schiff base ligands derived from this compound. rsc.org

| Reactants | Conditions | Product | Reference |

|---|---|---|---|

| 1-Naphthol, Paraformaldehyde | Grinding with magnesium methoxide, Room Temperature | This compound | chemicalbook.com |

| This compound, Urea | Heating at 100°C with HCl (cat.) | 1-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]urea | mdpi.com |

| This compound, Barbituric acid derivatives | Grinding with Chitosan-SO3H, Heating at 60°C | This compound based barbiturates | tandfonline.com |

Chitosan-SO3H Catalysis

Chitosan (B1678972), a biodegradable polymer derived from chitin, can be functionalized to create effective and environmentally friendly catalysts. Sulfonic acid functionalized chitosan (Chitosan-SO3H) has emerged as a highly efficient, reusable, and biodegradable solid acid catalyst for various organic transformations, including those involving this compound. researchgate.netacs.org

The use of Chitosan-SO3H is particularly prominent in the green synthesis of this compound based barbiturates. researchgate.nettandfonline.com In these reactions, this compound is reacted with different barbituric acid derivatives, such as 1,3-dimethylbarbituric acid, barbituric acid, and thiobarbituric acid. tandfonline.com The reaction is typically performed under solvent-free conditions, where the reactants and the Chitosan-SO3H catalyst are ground together and then heated. tandfonline.com

A plausible mechanism for this transformation involves an acid-catalyzed Knoevenagel condensation. tandfonline.comtandfonline.com The Chitosan-SO3H catalyst activates the carbonyl group of this compound through protonation. This activation facilitates a nucleophilic attack from the active methylene (B1212753) group of the barbituric acid derivative. tandfonline.comtandfonline.com The subsequent elimination of a water molecule yields the final condensation product. tandfonline.comtandfonline.com

Comparative studies have demonstrated that the solvent-free method using Chitosan-SO3H is superior to conventional solvent-assisted methods. tandfonline.comtandfonline.com The key advantages include significantly higher product yields, drastically reduced reaction times, and the elimination of environmentally harmful solvents. tandfonline.comtandfonline.com The heterogeneous nature of the Chitosan-SO3H catalyst allows for easy recovery by filtration and subsequent reuse without a significant loss of catalytic activity, further enhancing the sustainability of the process. acs.orgtandfonline.com

| Method | Catalyst | Conditions | Yield | Reaction Time |

|---|---|---|---|---|

| Solvent-Free | Chitosan-SO3H | Heating (60°C) | Excellent | Short |

| Solvent-Assisted | Chitosan-SO3H | Reflux in Ethanol (B145695) | Good | Longer |

Derivatization Reactions of this compound

The presence of two reactive functional groups, a hydroxyl group and an aldehyde group, makes this compound a versatile precursor for the synthesis of a wide range of derivatives. researchgate.netacs.org These functional groups can be targeted selectively or simultaneously to build more complex molecular architectures.

Hydroxyl-Directed Functionalization

The hydroxyl group at the C1 position of this compound can act as a directing group in various transition-metal-catalyzed reactions, facilitating the functionalization of the naphthalene (B1677914) core. This directing ability is crucial for achieving high regioselectivity in C-H activation reactions.

For instance, rhodium(III)-catalyzed C-H bond activation and vinylene transfer of enaminones with vinylene carbonate has been developed for the synthesis of substituted 1-hydroxy-2-naphthaldehydes. researchgate.netresearchgate.net In this process, the hydroxyl group is believed to play a key role in directing the metal catalyst to the adjacent C-H bond, enabling the construction of the substituted naphthalene system. Following the primary synthesis, several hydroxyl-directed derivatization reactions of the product have been performed, showcasing its utility as a synthetic intermediate. researchgate.netresearchgate.net

Further studies have explored the derivatization of the hydroxyl group itself. For example, the hydroxyl group can be converted into other functional groups to modify the properties of the molecule or to enable subsequent transformations. These derivatizations underscore the importance of the hydroxyl moiety as a handle for synthetic manipulation. acs.org

Aldehyde Group Transformations

The aldehyde group of this compound is a key site for a multitude of chemical transformations, allowing for the introduction of diverse structural motifs.

One fundamental transformation is the reduction of the aldehyde to an alcohol. For example, treatment with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) converts the carbonyl group into a secondary alcohol moiety, providing a route to 1,2-disubstituted naphthalenes with different functionalities. acs.org

The aldehyde group is also highly susceptible to condensation reactions. It readily reacts with primary amines to form Schiff bases, which are important ligands in coordination chemistry. rsc.orgebi.ac.uk Another significant condensation is the Knoevenagel reaction, where the aldehyde reacts with active methylene compounds. As previously discussed, its reaction with barbituric acid derivatives, often catalyzed by Chitosan-SO3H, yields barbiturates. tandfonline.comtandfonline.com Similarly, a condensation reaction with urea, catalyzed by hydrochloric acid, leads to the formation of 1-[(2-oxonaphthalen-1(2H)-ylidene)methyl]urea. mdpi.com These transformations highlight the aldehyde group's role as an electrophilic center for C-C and C-N bond formation.

| Reagent | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Reduction | Secondary Alcohol | acs.org |

| Primary Amines | Condensation (Schiff Base formation) | Schiff Bases / Imines | rsc.org |

| Urea | Condensation | Urea derivative | mdpi.com |

| Barbituric Acid Derivatives | Knoevenagel Condensation | Barbiturates | tandfonline.com |

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei. For 1-Hydroxy-2-naphthaldehyde, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for structural confirmation and for understanding its tautomeric nature.

In the ¹H NMR spectrum of this compound, the protons exhibit chemical shifts that are characteristic of their specific electronic environments. Protons attached to aromatic rings typically resonate in the downfield region of the spectrum, generally between 6.5 and 9.5 ppm. oregonstate.edu The aldehyde proton (CHO) is significantly deshielded and appears even further downfield, typically in the 9-10 ppm range. oregonstate.edu The hydroxyl (-OH) proton's chemical shift can be quite variable and is often observed as a broad signal. In Schiff base derivatives of this compound, the labile hydroxyl group proton's signal confirms the presence of the enol tautomeric form. mdpi.com For instance, in 2-(2-Hydroxynahthlidene)aminopyrazine, a derivative, the OH proton appears as a singlet at a very downfield position of 14.81 ppm, indicative of strong intramolecular hydrogen bonding. mdpi.com

Table 1: Representative ¹H NMR Chemical Shifts for a this compound Derivative

| Proton | Chemical Shift (δ, ppm) |

|---|---|

| OH | 14.81 (s) |

| CH (olefinic) | 9.31 (s) |

| CH (aromatic) | 6.93 - 8.67 |

Data for 2-(2-Hydroxynahthlidene)aminopyrazine, a Schiff base derivative of this compound, in CDCl₃. mdpi.com

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is typically found significantly downfield. In studies of Schiff bases derived from this compound, the chemical shift of the carbon atom attached to the hydroxyl group (C1) is particularly sensitive to the molecule's electronic structure and tautomeric form. semanticscholar.orgresearchgate.net For example, in these derivatives, the C1 chemical shift can be used to calculate the relative ratio between the enol and keto forms. semanticscholar.orgresearchgate.net The chemical shifts of other carbons in the naphthalene (B1677914) ring are also influenced by the substituents and their positions. semanticscholar.orgresearchgate.net

Table 2: Selected ¹³C NMR Chemical Shifts for a 1-Hydroxy-2-naphthoic acid

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxyl) | 172.99 |

| C-OH | 160.78 |

| Aromatic Carbons | 108.52 - 135.26 |

Data for 1-Hydroxy-2-naphthoic acid in DMSO-d₆. chemicalbook.com Note: While not the naphthaldehyde, this closely related structure provides representative shifts for the substituted naphthalene core.

This compound and its derivatives, particularly Schiff bases, can exist in equilibrium between two tautomeric forms: the enol-imine and the keto-amine form. tandfonline.com NMR spectroscopy is a key technique for studying this tautomerism. semanticscholar.orgresearchgate.nettandfonline.com The position of the equilibrium can be influenced by factors such as solvent polarity and temperature. smolecule.com In deuterated chloroform (B151607) (CDCl₃), the keto-amine tautomer has been shown to be predominant for some Schiff base derivatives. tandfonline.com The presence of the keto tautomer is often inferred from the observation of spin-spin coupling between the exchangeable proton (N-H) and the adjacent C-H proton. tandfonline.com Furthermore, ¹³C chemical shifts serve as a reliable indicator; for instance, a shift value for C1 approaching that of a typical aromatic ketone suggests a higher percentage of the keto form. semanticscholar.org

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is particularly useful for identifying the functional groups present in a molecule.

The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to its functional groups. mdpi.com

C=O and C=N Stretching: The region between 1590 cm⁻¹ and 1710 cm⁻¹ typically contains peaks arising from the stretching vibrations of the C=N (in Schiff bases) and C=O bonds. mdpi.com For 2-(2-Hydroxynahthlidene)aminopyrazine, a distinct band at 1607 cm⁻¹ is assigned to the C=N stretch. mdpi.com

C-O Stretching: A band corresponding to the C-O stretch is observed around 1298.7 cm⁻¹. mdpi.com

C=C Stretching: Aromatic C=C stretching vibrations are typically seen in the 1500-1600 cm⁻¹ region, with a band noted at 1507 cm⁻¹ for a derivative. mdpi.com

C-H Stretching: Naphthalene C-H stretching vibrations are generally observed as weak bands in the range of 3046-3259 cm⁻¹. researchgate.net

A key feature in the IR spectrum of this compound is the evidence of strong intramolecular hydrogen bonding between the hydroxyl group (-OH) and the adjacent aldehyde group (C=O). researchgate.net This interaction causes the O-H stretching band to become broad and shift to a lower frequency, often appearing in the 3200–3400 cm⁻¹ region as a weak, broad absorption. mdpi.com The presence of this intramolecular hydrogen bond contributes to the stability of the molecule's closed conformer. researchgate.net In Schiff base derivatives, this hydrogen bond can exist as either an O–H···N or an N–H···O interaction, which is crucial in stabilizing the enol or keto tautomeric forms, respectively. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides fundamental insights into the electronic structure of this compound. The absorption spectrum is characterized by multiple bands, each corresponding to different electronic transitions and conformational states of the molecule.

In various solvents, this compound typically exhibits distinct absorption bands. For instance, in an aqueous medium, absorption bands are observed around 300 nm, 375 nm, and 428 nm. acs.org These bands are attributed to different forms of the molecule in the ground state. The band at approximately 300 nm is assigned to the neutral, unsolvated open conformer, while the band around 370-375 nm corresponds to the intramolecularly hydrogen-bonded closed conformer. acs.orgresearchgate.net The latter is considered the most stable conformer in the ground state due to the presence of the intramolecular hydrogen bond (IMHB). researchgate.net

A weaker absorption band at a longer wavelength, such as ~428 nm in polar protic solvents like ethanol (B145695) or water, is suggested to arise from an intermolecularly hydrogen-bonded solvated complex between the molecule and the solvent. acs.orgresearchgate.net Upon excitation, the closed conformer can undergo photo-induced keto-enol tautomerism, leading to a red-shifted emission band for the resulting keto tautomer. researchgate.netiaea.org This large separation between the absorption of the enol form and the emission of the keto form is a significant Stokes shift, a key characteristic of the Excited-State Intramolecular Proton Transfer (ESIPT) process. acs.org

Table 1: Electronic Absorption Bands of this compound in Aqueous Solution

| Wavelength (nm) | Assignment |

|---|---|

| ~300 | Neutral/unsolvated open conformer acs.org |

| ~375 | Intramolecularly H-bonded closed conformer acs.org |

| ~428 | Intermolecularly H-bonded solvated complex acs.orgresearchgate.net |

The absorption and emission spectra of this compound are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. The solvent can play a crucial role by potentially introducing a "solvent-induced barrier" to the ESIPT reaction. acs.org This barrier originates from the interaction between the dipole moments of the normal and tautomer forms with the polarization of the surrounding solvent molecules and is influenced by the solvent's dielectric properties. acs.org

In non-polar solvents, the intramolecularly hydrogen-bonded closed form is predominant. researchgate.net However, in polar protic solvents, the formation of intermolecular hydrogen bonds with the solvent can lead to the appearance of the longer-wavelength absorption band, as seen with the ~428 nm band in water. acs.orgresearchgate.net The emission spectra also show strong solvent dependence, with a bathochromic (red) shift observed with increasing solvent polarity, which can be attributed to intermolecular and photoinduced intramolecular charge transfer processes. bohrium.com This sensitivity of the spectral signatures to the medium's polarity makes this compound a useful probe for characterizing microheterogeneous environments like liposomes and micelles. iaea.orgnih.gov

Fluorescence Spectroscopy and Photophysical Investigations

Fluorescence spectroscopy is a powerful tool to investigate the excited-state dynamics of this compound, which are dominated by processes such as ESIPT, and in some contexts, ICT and AIE.

The most prominent photophysical characteristic of this compound is its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT). iaea.org This process involves the transfer of the hydroxyl proton to the carbonyl oxygen through the pre-existing intramolecular hydrogen bond upon photoexcitation. researchgate.netacs.org

The ESIPT reaction in this compound is an ultrafast and barrierless process. iaea.org This leads to the formation of an excited keto-tautomer from the initially excited enol form. researchgate.netacs.org This tautomer then relaxes to its ground state by emitting a photon, resulting in a large Stokes-shifted fluorescence band. acs.orgnih.gov The four-level photophysical scheme of the ESIPT process (ground and excited states of both enol and keto forms) is responsible for the significant separation between the absorption and emission spectra. researchgate.net Theoretical calculations have shown that changes in bond lengths and angles, as well as charge distribution at the proton transfer site in the excited state, favor the intramolecular proton transfer. iaea.org The efficiency and dynamics of the ESIPT process can be modulated by the surrounding environment, such as inclusion in cyclodextrin (B1172386) cavities or micelles, which can enhance the tautomer emission. acs.orgnih.gov

Table 2: Key Features of the ESIPT Process in this compound

| Feature | Description | Reference |

|---|---|---|

| Mechanism | Ultrafast transfer of a proton from the hydroxyl to the carbonyl group in the excited state. | researchgate.netiaea.org |

| Spectroscopic Signature | Large Stokes-shifted fluorescence from the keto-tautomer. | acs.orgnih.gov |

| Driving Force | Changes in electronic structure and geometry upon excitation that favor the tautomeric form. | iaea.org |

| Environmental Influence | The ESIPT reaction is sensitive to solvent polarity and microenvironment, which can create a "solvent-induced barrier". | acs.org |

While ESIPT is the dominant excited-state process, Intramolecular Charge Transfer (ICT) can also play a role in the photophysics of this compound and its derivatives. ICT involves the transfer of electron density from a donor part of the molecule to an acceptor part upon excitation. In some systems, ESIPT can be coupled with or influenced by ICT. rsc.org For instance, the formation of a charge-separated zwitterionic species is expected to be more stabilized in polar solvents. researchgate.net In Schiff base derivatives of 2-hydroxy-1-naphthaldehyde (B42665), the suppression of the ESIPT process can lead to a significant fluorescence enhancement due to a strong ICT process. rsc.org Theoretical studies on related systems suggest that both ESIPT and ICT can occur, with the hydrogen bond strength increasing in the first excited state, which facilitates the proton transfer that may be linked to a charge redistribution. frontiersin.org

Aggregation-Induced Emission (AIE) is a phenomenon where a molecule is weakly fluorescent in solution but becomes highly emissive in the aggregated state. rsc.org This behavior is attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways and enhances radiative emission. mdpi.com

Derivatives of this compound have been shown to exhibit AIE characteristics. rsc.orgrsc.org For example, a Schiff base synthesized from 2-hydroxy-1-naphthaldehyde displayed AIE behavior in solvent mixtures where it aggregates. rsc.org The combination of AIE and ESIPT features in a single molecule is of particular interest, as it can lead to materials with unique photophysical properties. rsc.org In some cases, as the fraction of a poor solvent in a solvent mixture increases, the fluorescence intensity of the this compound derivative enhances significantly, indicating aggregation-induced emission enhancement (AIEE). rsc.orgresearchgate.net This property makes these compounds promising for applications in sensors and bioimaging. mdpi.comrsc.org

Mass Spectrometry for Structural Confirmation

Mass spectrometry provides definitive confirmation of the molecular weight and structural integrity of this compound. The compound has a molecular formula of C₁₁H₈O₂ and a molecular weight of 172.18 g/mol . nist.govsigmaaldrich.com Electron ionization mass spectrometry of derivatives of 2-hydroxy-1-naphthaldehyde, a closely related isomer, shows characteristic fragmentation patterns that help in structural elucidation. tandfonline.com For aromatic aldehydes, common fragmentation includes the loss of a hydrogen atom ([M-1]⁺) or the formyl radical ([M-29]⁺), providing evidence for the aldehyde group and the stable aromatic core.

X-ray Diffraction Studies

X-ray diffraction techniques have been instrumental in determining the precise three-dimensional structure of this compound derivatives in the solid state.

The elucidation of crystal structures through SC-XRD reveals how molecules of this compound derivatives arrange themselves in a crystal lattice. This packing is governed by a network of intermolecular interactions. researchgate.net Studies on related Schiff base derivatives show that the crystal packing is often stabilized by a combination of hydrogen bonds and π–π stacking interactions. researchgate.netnih.gov For example, in some derivatives, molecules are interlinked to form dimers or one-dimensional chains through specific hydrogen bonding patterns, such as N–H⋯N or N–H⋯O interactions, which form recognizable ring motifs like R²₂(8) loops. rsc.org

| Compound Type | Crystal System | Space Group | Key Interactions | Reference |

|---|---|---|---|---|

| Schiff Base Derivative of 2-hydroxy-1-naphthaldehyde | Triclinic | P-1 | Hydrogen bonding, π–π interactions | nih.gov |

| Knoevenagel Condensation Product of 2-hydroxy-1-naphthaldehyde derivative | Monoclinic | P2₁/c | C-H···O, C-H···N | scirp.org |

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. acs.org For derivatives of this compound, this analysis provides insight into the nature and prevalence of different noncovalent contacts that stabilize the crystal structure. nih.govrsc.orgnih.gov The analysis maps properties like d_norm (normalized contact distance) onto the molecular surface, where red spots indicate close contacts (like hydrogen bonds) and blue regions represent weaker interactions.

The analysis can be broken down into percentage contributions from different atom-to-atom contacts. For example, in a chiral Schiff base derived from 2-hydroxy-1-naphthaldehyde, the dominant interactions were found to be H···H (48.9%) and C···H (40.2%), with H···O contacts also being significant (7.6%). acs.org This detailed breakdown helps in understanding the supramolecular architecture and the forces governing crystal packing. acs.orgrsc.org

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

DFT has become a primary method for investigating the electronic structure and properties of molecular systems with high accuracy. It is particularly useful for studying compounds like 1-Hydroxy-2-naphthaldehyde and its derivatives.

The electronic structure of a molecule dictates its fundamental chemical and physical properties. DFT calculations are frequently used to map the electron density distribution, understand bonding, and determine the energies of molecular orbitals. For aromatic systems like naphthalene (B1677914) and its derivatives, DFT provides insights into the π-electron system and the influence of substituents. samipubco.com

Studies on naphthalene, the core structure of this compound, have utilized DFT and Hartree-Fock (HF) methods with various basis sets to examine its structure and characteristics. samipubco.com These calculations help in understanding the nature of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the resulting band gap. samipubco.com For this compound, the hydroxyl (-OH) and aldehyde (-CHO) groups significantly influence the electronic distribution within the naphthalene rings, affecting its reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the HOMO and LUMO of reacting species. wikipedia.org The energy and localization of these orbitals are crucial in predicting how a molecule will interact with other reagents. wikipedia.orgyoutube.com

The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.com The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. researchgate.net

In derivatives of 2-hydroxy-1-naphthaldehyde (B42665), which is an isomer of the subject compound, DFT calculations have been used to analyze the frontier molecular orbitals. researchgate.net Such analyses reveal that the electron density in the HOMO and LUMO is typically distributed across the π-system of the molecule. The specific distribution is influenced by the substituent groups, which in turn dictates the sites of electrophilic and nucleophilic attack.

| Compound/Complex | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Naphthalene (DFT/aug-cc-pVQZ) | 4.75 | ||

| Complex 1 (Ru(II) with 2-hydroxy-1-naphthaldehyde derivative) | |||

| Complex 2 (Ru(II) with 2-hydroxy-1-naphthaldehyde derivative) |

Data for Naphthalene is based on theoretical calculations samipubco.com, while data for complexes would be populated from specific studies on those compounds.

This compound and its derivatives, particularly Schiff bases, can exist in different tautomeric forms, most commonly the enol-imine and keto-enamine forms. researchgate.net The position of this equilibrium is sensitive to factors like the solvent and the electronic nature of substituents. researchgate.netfigshare.com

DFT calculations have been successfully employed to model and predict the relative stabilities of these tautomers. nih.gov For instance, in Schiff bases derived from this compound, DFT calculations (e.g., using the B3LYP functional with a 6-311+G** basis set) have shown good agreement with experimental data obtained from UV/vis and 13C NMR spectroscopy. researchgate.netresearchgate.net These studies often reveal a slight preference for the imine (enol) tautomer in solution, although polar solvents can shift the equilibrium towards the keto form. researchgate.netfigshare.comnih.gov The calculations can also elucidate the crucial role of the intramolecular hydrogen bond in the stability of these tautomers. researchgate.netfigshare.com

| Solvent | Experimental KT (Keto/Enol) | Calculated ΔGT (kcal/mol) |

|---|---|---|

| Cyclohexane | 0.20 | |

| Ethanol (B145695) | 1.49 |

KT values are from experimental UV/vis spectroscopy. researchgate.net ΔGT values would be derived from DFT calculations.

Proton transfer is a fundamental chemical process, and in molecules like this compound, it can occur intramolecularly, especially in the excited state (Excited-State Intramolecular Proton Transfer, ESIPT). nih.govresearchgate.net Solvents can play a critical role in mediating this process by stabilizing or destabilizing the different species involved. researchgate.netsemanticscholar.org

Theoretical models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), are used alongside DFT to simulate how different solvent environments influence proton transfer barriers and reaction thermodynamics. nih.gov Studies on Schiff bases of hydroxynaphthaldehydes show that polar solvents can stabilize the more polar keto-tautomer, thereby facilitating proton transfer. researchgate.net In the context of ESIPT, computational studies on related systems have demonstrated that solvation can stabilize both the ground and excited states, influencing the potential energy surfaces for the proton transfer reaction. researchgate.net For example, in a derivative of 2-hydroxy-1-naphthaldehyde, the ESIPT reaction from the enol to the keto form was found to have a low calculated energy barrier in a non-polar solvent like cyclohexane. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is an extension of DFT used to study the properties of molecules in their electronically excited states. It is a powerful tool for predicting and interpreting electronic absorption and emission spectra. nih.govfountainjournals.com

TD-DFT calculations are essential for predicting the photophysical properties of molecules like this compound, which are known to exhibit interesting fluorescence behavior. researchgate.net These calculations can determine vertical excitation energies, which correspond to the maxima in absorption spectra (λmax), and oscillator strengths, which relate to the intensity of the absorption. researchgate.net

For this compound, TD-DFT has been used to investigate the properties of its ground and excited states to understand the potential for ESIPT. researchgate.net The calculations help to explore the potential energy surfaces of the excited state, revealing the likelihood and mechanism of the proton transfer process. researchgate.net The vast applications of systems derived from hydroxynaphthaldehydes in sensors often stem from their unique ESIPT fluorescence. researchgate.netresearchgate.net Theoretical investigations using TD-DFT on a 2-hydroxy-1-naphthaldehyde derivative, for instance, helped to elucidate the mechanism of ESIPT fluorescence, showing how solvation stabilized the excited enol form and allowed for the conversion to the keto form. researchgate.net

| Compound | Method | Calculated Property | Value |

|---|---|---|---|

| This compound | TD-B3LYP/6-311++G(d,p) | Excitation Energy | |

| 2-hydroxy-1-naphthaldehyde carbohydrazone (in cyclohexane) | TD-DFT | ESIPT Energy Barrier | 2.54 kcal/mol |

Data for the carbohydrazone derivative is from a specific TD-DFT study. researchgate.net Values for this compound would be populated from relevant theoretical studies.

Potential Energy Surface Analysis for Proton Transfer

The phenomenon of intramolecular proton transfer in this compound has been a subject of detailed investigation through the analysis of its potential energy surface (PES). These studies are crucial for understanding the dynamics of the molecule in both its ground and excited states. The process involves the transfer of a proton from the hydroxyl group to the adjacent aldehyde group.

To elucidate the mechanics of this transfer, Potential Energy Curves (PECs) are constructed along the proton transfer coordinate. This is typically achieved by fixing the O-H bond distance at various lengths and optimizing the rest of the molecular geometry. For the ground state intramolecular proton transfer (GSIPT), these calculations are often performed using methods like Density Functional Theory (DFT) with a functional such as B3LYP and a suitable basis set (e.g., 6-31++G**). The PEC for the ground state is then generated by plotting the calculated energies at each fixed O-H distance, spanning a range from its equilibrium length to a position closer to the acceptor oxygen atom researchgate.net.

In the excited state, the probability of intramolecular proton transfer (ESIPT) is also explored. Time-dependent DFT (TD-DFT) methods, such as TD-B3LYP with a 6-311++G(d,p) basis set, are employed to investigate the excited state potential energy surface. The molecule, existing in a cis-cis (enol) form, can undergo ESIPT to form a zwitterion researchgate.net. The analysis of the PES in the excited state helps to determine whether the proton transfer is a barrierless process or if it involves an energy barrier, providing insights into the fluorescence properties of the molecule.

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in providing a detailed understanding of the structural and electronic properties of this compound, particularly in relation to its photophysical behavior. Both ab initio methods, such as Hartree-Fock, and Density Functional Theory (DFT) have been extensively used to study the molecule's ground and excited state properties researchgate.net.

These computational methods allow for the investigation of different conformers of the molecule, including a "closed" form with an intramolecular hydrogen bond and an "open" conformer. The calculations can predict the relative stabilities of these conformers. For instance, the intramolecular hydrogen bond energy (EIMHB) has been calculated to be around 11.8 kcal/mol for this compound, indicating a significant stabilization of the closed conformer researchgate.net.

Furthermore, quantum chemical calculations are employed to simulate and interpret spectroscopic data. For example, the absorption spectra of this compound can be assigned to π-π* transitions based on computational results. The influence of the solvent environment on these properties can also be modeled, revealing how intermolecular interactions with solvent molecules can affect the electronic structure and the proton transfer process researchgate.net. The nodal plane concept of the π-system molecular orbitals has also been used to rationalize the ESIPT phenomenon in this and related systems.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study the charge distribution and intramolecular interactions within a molecule, providing a chemical intuition-friendly picture of bonding. For compounds related to this compound, such as 1-naphthaldehyde (B104281) and 1-hydroxynaphthalene, NBO analysis has been employed to compute the atomic charge distribution and to identify and characterize intramolecular hydrogen bonds.

The NBO method transforms the complex, delocalized many-electron wavefunction into a set of localized, Lewis-type structures (bonds and lone pairs) and non-Lewis-type orbitals (antibonding and Rydberg orbitals). An intramolecular hydrogen bond can be interpreted as a charge transfer interaction from a donor orbital (in this case, a lone pair on the hydroxyl oxygen) to an acceptor orbital (the antibonding σ* orbital of the C-H or in this case, the C=O group).

The strength of this hydrogen bond can be quantified by the stabilization energy, E(2), which is calculated using second-order perturbation theory within the NBO framework. A significant E(2) value, typically above a certain threshold (e.g., 2 kJ mol-1), is indicative of a notable hydrogen bonding interaction. NBO calculations on related naphthaldehyde isomers have shown that while the absolute values of atomic charges can vary depending on the computational method and basis set used, the relative trends remain consistent.

| NBO Analysis Parameter | Description | Significance for this compound |

| Atomic Charges | Distribution of electron density among the atoms in the molecule. | Helps in understanding the electrostatic potential and reactivity of different sites. |

| Lewis Structures | Localized bonding and lone pair orbitals. | Provides a chemical picture of the intramolecular hydrogen bond. |

| Stabilization Energy E(2) | Energy associated with donor-acceptor (charge transfer) interactions. | Quantifies the strength of the intramolecular hydrogen bond between the hydroxyl and aldehyde groups. |

Non-Linear Optical (NLO) Property Predictions

Theoretical calculations are a powerful tool for predicting the non-linear optical (NLO) properties of molecules, which are of great interest for applications in optoelectronics and photonics. For organic molecules, the NLO response is often related to the presence of donor and acceptor groups connected by a π-conjugated system.

Computational methods, particularly DFT, are used to calculate the key parameters that determine the NLO response, such as the polarizability (α) and the first hyperpolarizability (β). These calculations are typically performed using a functional like B3LYP with an appropriate basis set. For instance, in studies of related compounds such as derivatives of 4-Hydroxy-1-Naphthaldehyde, DFT calculations have been employed to predict their NLO properties.

The calculated first hyperpolarizability (β) is a crucial indicator of the second-order NLO response. A higher β value suggests a stronger NLO activity. The results from these calculations can be compared to a standard NLO material, such as urea (B33335), to gauge the potential of the molecule for NLO applications. The analysis of frontier molecular orbitals (HOMO and LUMO) and their energy gap also provides insights into the charge transfer characteristics that contribute to the NLO properties. For this compound, its donor-acceptor structure suggests that it could exhibit interesting NLO properties, and computational studies can provide a quantitative prediction of its potential.

| NLO Property | Description | Computational Method |

| Polarizability (α) | A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. | DFT (e.g., B3LYP) |

| First Hyperpolarizability (β) | A measure of the second-order NLO response of a molecule. | DFT (e.g., B3LYP) |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | DFT |

Coordination Chemistry and Metal Complexes of 1 Hydroxy 2 Naphthaldehyde

Schiff Base Ligand Formation

Schiff bases are typically synthesized through a condensation reaction between a primary amine and an aldehyde or ketone. tandfonline.com Those derived from 1-hydroxy-2-naphthaldehyde are of particular interest because the hydroxyl group in the ortho position to the aldehyde facilitates the formation of a stable six-membered chelate ring upon coordination with a metal ion.

The formation of Schiff base ligands from this compound involves the condensation of its aldehyde group with the primary amino group of various amines or amino heterocycles. researchgate.netmdpi.com This reaction is generally carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695). The resulting imine (–C=N–) linkage is characteristic of all Schiff bases. hilarispublisher.com A wide array of amines, including aliphatic and aromatic amines like anilines and amino heterocycles such as 2-aminopyridine (B139424) and 2-aminopyrazine, have been used to synthesize these ligands. mdpi.comrsc.org The specific amine used influences the electronic and steric properties of the resulting ligand and, consequently, the properties of its metal complexes.

Schiff bases derived from this compound exhibit a significant structural feature: tautomerism. researchgate.net They can exist in two main tautomeric forms: the phenol-imine (O-H···N) form and the keto-enamine (O···H-N) form. mdpi.com This phenomenon is due to the transfer of the acidic proton from the hydroxyl group to the imine nitrogen atom, facilitated by an intramolecular hydrogen bond. researchgate.net

The equilibrium between these two forms is influenced by several factors, including the nature of the solvent and the electronic properties of the substituents on the amine part of the molecule. mdpi.comacs.org In nonpolar solvents, the phenol-imine form is generally favored, while polar solvents can shift the equilibrium toward the more polar keto-enamine form. acs.orgresearchgate.net Spectroscopic techniques such as UV-Vis, IR, and NMR are crucial for studying this tautomeric equilibrium. mdpi.comacs.orgresearchgate.net For instance, the keto-enamine form typically shows an absorption band at longer wavelengths (>400 nm) in the UV-Vis spectrum, which is absent for the phenol-imine form. mdpi.com Studies have shown that while many derivatives exist predominantly as the phenol-imine tautomer in weakly polar solvents like deuterochloroform, the keto-enamine form can be dominant in more polar solvents. mdpi.comresearchgate.net Computational and crystallographic analyses also confirm the existence of these tautomers, with solid-state structures often showing a preference for the imine form, though evidence of proton delocalization between the oxygen and nitrogen atoms is sometimes observed. rsc.org

Synthesis and Characterization of Metal Complexes

The Schiff base ligands derived from this compound are excellent chelating agents for a variety of metal ions, particularly transition metals. The synthesis of these complexes typically involves the reaction of the pre-formed Schiff base ligand with a metal salt in a suitable solvent. tandfonline.com

A wide range of transition metal complexes involving Schiff bases of this compound have been synthesized and studied. Bivalent metal ions such as Cu(II), Ni(II), Co(II), and Zn(II) are commonly used. researchgate.netrsc.orgfud.edu.ng Additionally, complexes with trivalent metals like Fe(III), Mn(III), and Co(III) have also been reported. semanticscholar.org The synthesis usually results in the formation of stable, often colored, crystalline solids. wmich.edu The stoichiometry of the complexes is typically 1:1 or 1:2 (metal:ligand), depending on the denticity of the ligand and the coordination number of the metal ion. researchgate.netfud.edu.ng

| Metal Ion | Typical Oxidation State(s) | Common Geometries | Reference(s) |

| Copper | Cu(II) | Square Planar, Distorted Tetrahedral | rsc.orgrsc.org |

| Zinc | Zn(II) | Tetrahedral, Square Pyramidal, Octahedral | rsc.orgsemanticscholar.org |

| Cobalt | Co(II), Co(III) | Tetrahedral, Octahedral | semanticscholar.orgrsc.org |

| Iron | Fe(III) | Octahedral | uobaghdad.edu.iq |

| Manganese | Mn(III) | Square Pyramidal | semanticscholar.org |

| Nickel | Ni(II) | Octahedral, Square Planar | researchgate.netfud.edu.ng |

The Schiff base ligands derived from this compound can act as bidentate, tridentate, or tetradentate ligands depending on the amine precursor used. fud.edu.nguobaghdad.edu.iqresearchgate.net Coordination typically occurs through the deprotonated phenolic oxygen and the azomethine nitrogen atom. fud.edu.ngwmich.edu In cases where the ligand is tetradentate, it often provides an N2O2 donor set. researchgate.netrsc.org

The coordination geometry around the central metal ion is diverse and is influenced by the metal ion's nature, its oxidation state, and the steric and electronic properties of the ligand. Common geometries observed for these complexes include:

Tetrahedral: Often seen in Co(II) and some Zn(II) complexes. semanticscholar.orgrsc.org

Square Planar: Common for Cu(II) and Ni(II) complexes. rsc.orgnih.gov

Square Pyramidal: Observed in some five-coordinate Zn(II) and Mn(III) complexes. rsc.orgsemanticscholar.org

Octahedral: Frequently found for Co(III), Ni(II), and Zn(II) complexes, often with additional solvent molecules or counter-ions occupying the axial positions. researchgate.netfud.edu.ngsemanticscholar.org

X-ray crystallography is the definitive method for determining the precise coordination modes and geometries of these complexes in the solid state. rsc.orgsemanticscholar.org

The formation and structure of these metal complexes are elucidated using a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy: This is a key tool for confirming the coordination of the ligand to the metal ion. A shift in the azomethine (C=N) stretching frequency (around 1620 cm⁻¹) upon complexation indicates the involvement of the imine nitrogen in bonding. The disappearance of the broad phenolic O-H band and the appearance of new bands at lower frequencies (typically 400-600 cm⁻¹) are attributed to the formation of M-O and M-N bonds, respectively, confirming chelation. fud.edu.ng

UV-Visible (Electronic) Spectroscopy: The electronic spectra provide information about the geometry of the complex. The spectra typically show intense bands in the UV region due to intra-ligand (π → π* and n → π*) transitions and sometimes ligand-to-metal charge transfer (LMCT) bands. nih.gov The visible region often displays weaker d-d transition bands, which are characteristic of the specific metal ion and its coordination environment. For example, the position and intensity of these bands can help distinguish between octahedral and tetrahedral geometries for Co(II) or square planar for Cu(II). nih.gov

NMR Spectroscopy: For diamagnetic complexes, such as those of Zn(II) and Co(III), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. The chemical shifts of protons near the coordination sites change significantly upon complexation. researchgate.net

Magnetic Susceptibility Measurements: These measurements are used to determine the magnetic moment of the complexes, which provides insight into the number of unpaired electrons and thus the oxidation state and geometry of the metal center. For example, magnetic moments can help confirm the octahedral geometry of paramagnetic Ni(II) and Co(II) complexes. fud.edu.ngnih.gov

Biological Activity of Metal Complexes

The coordination of metal ions to Schiff base ligands derived from this compound often leads to a significant enhancement of biological activity compared to the free ligands. This potentiation is frequently explained by chelation theories, which suggest that the coordination of a metal ion reduces the polarity of the central atom and increases the lipophilicity of the entire complex. This increased lipid solubility facilitates the complex's penetration through the lipid membranes of microorganisms and cancer cells, thereby enhancing its biological efficacy.

Metal complexes of Schiff bases derived from this compound have demonstrated a broad spectrum of antimicrobial activities. The chelation of the metal to the ligand is often credited with the enhanced potency of these compounds.

Research has shown that Fe(II), Ni(II), and Co(II) complexes of a Schiff base from 2-hydroxy-1-naphthaldehyde (B42665) and 2-amino-3-methylpyridine (B33374) are potential antibacterial and antifungal agents, showing activity against Staphylococcus aureus, Escherichia coli, Streptococcus pneumonia, Klebsiella pneumonia, Aspergillus niger, and Candida albicans. Similarly, Co(II) and Ni(II) complexes derived from 2-hydroxy-1-naphthaldehyde and hydrazine (B178648) monohydrate were active against bacterial isolates like E. coli, Kleb pneumonia, and S. aureus, as well as fungal isolates such as C. albicans and F. solani researchgate.net.

In another study, a new Schiff base ligand was prepared from p-phenylenediamine (B122844), 2-hydroxy-1-naphthaldehyde, and benzaldehyde, and then complexed with various metal ions. The resulting Co(II) and Zn(II) complexes showed intermediate antibacterial activity against Salmonella enterica, while the V(III) complex displayed the highest activity against the fungus Candida albicans researchgate.net. Further investigations into manganese(III) complexes with amino acid Schiff bases derived from 2-hydroxy-1-naphthaldehyde revealed in vitro activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus polymyxa), Gram-negative bacteria (Escherichia coli), and the fungus Candida albicans orientjchem.org.

The antibacterial activity of Cu(II), Zn(II), and Co(II) complexes of a Schiff base derived from 2-hydroxy-1-naphthaldehyde and 4-bromo aniline (B41778) was found to be greater than that of the free ligand orientjchem.org. This enhancement in activity upon chelation is a recurring theme, with studies on trivalent metal complexes of a bishydrazone from isatin (B1672199) monohydrazone and 2-hydroxy-1-naphthaldehyde also showing that the metal complexes are more potent bactericides than the ligand researchgate.net.

Table 1: Antimicrobial Activity of Selected this compound Metal Complexes

| Metal Complex | Test Organism(s) | Observed Activity |

|---|---|---|

| Co(II), Ni(II), Fe(II) Complexes | S. aureus, E. coli, S. pneumonia, K. pneumonia, A. niger, C. albicans | Potential antibacterial and antifungal agents uobaghdad.edu.iqrsc.org |

| V(III) Complex | Candida albicans | Highest antifungal activity among tested complexes researchgate.net |

| Co(II), Zn(II) Complexes | Salmonella enterica | Intermediate antibacterial activities researchgate.net |

| Mn(III) Complexes | S. aureus, B. polymyxa, E. coli, C. albicans | Active against Gram-positive, Gram-negative bacteria and fungi orientjchem.org |

| Cu(II), Zn(II), Co(II) Complexes | Various bacteria | Showed more antibacterial activity than the free ligand orientjchem.org |

| Co(II), Ni(II) Complexes | E. coli, K. pneumonia, P. mirabilis, S. aureus, C. albicans, F. solani | Active against most bacterial and fungal isolates tested researchgate.net |

The anti-inflammatory and anti-arthritic potential of metal complexes derived from this compound has been explored, yielding promising results. While many metal-based drugs have been developed for cancer, less focus has been placed on their application for inflammatory conditions like arthritis orientjchem.org.

A study involving copper(II), zinc(II), and cobalt(II) complexes with a Schiff base derived from 2-hydroxy-1-naphthaldehyde and 4-bromo aniline evaluated their anti-arthritic properties using an egg albumin denaturation method. This in vitro assay serves as a model for protein denaturation, a key process in inflammatory diseases orientjchem.org. The results indicated that the copper complex was the most active, exhibiting the lowest IC₅₀ value (6.53 µg/ml). These findings suggest that such Schiff base complexes could be potential candidates for developing new anti-arthritic agents for managing long-term inflammatory conditions orientjchem.org.

Table 2: In Vitro Anti-arthritic Activity by Inhibition of Protein Denaturation

| Compound | IC₅₀ Value (µg/ml) |

|---|---|

| Copper (II) Complex | 6.53 orientjchem.org |

| Diclofenac Sodium (Standard) | 0.563 orientjchem.org |

Metal complexes of this compound derivatives have emerged as a significant area of research in the development of novel anticancer agents. Numerous studies have demonstrated their potent cytotoxic effects against a variety of human cancer cell lines, in some cases surpassing the activity of established clinical drugs researchgate.netmdpi.com.

For instance, a series of metal complexes with a Schiff base ligand derived from p-phenylenediamine and 2-hydroxy-1-naphthaldehyde were tested for their in vitro anticancer activity against PC-3 (prostate), SKOV3 (ovarian), and HeLa (cervical) tumor cell lines. The study found that these complexes exhibited higher antitumor activity against these cell lines than clinically used drugs such as cisplatin (B142131), estramustine, and etoposide (B1684455) researchgate.net.

In a different study, a Schiff base derived from 2-phenylacetohydrazide (B146101) and 2-hydroxy-1-naphthaldehyde was used to synthesize Fe(II), Zn(II), Cd(II), and Pt(II) complexes. Among these, the cadmium complex, [Cd₂(HL)₂(CH₃COO)₂], showed the most potent cytotoxic effect, particularly against the human colorectal cancer cell line HCT116, with an IC₅₀ value of 0.329 µg/ml. This represented a significantly higher potency compared to cisplatin (IC₅₀ = 2.25 µg/ml) mdpi.com.

Further research into Ni(II), Cu(II), and VO(IV) complexes synthesized with a Schiff base from 2-hydroxy-1-naphthaldehyde and 2-methoxyethylamine (B85606) was conducted to assess their activity against gastric cancer. The inhibitory activity of these compounds was tested in vitro against the MKN-45 cancer cell line. The Ni(II) Schiff base complex demonstrated strong inhibitory activity, with an IC₅₀ value of 6.654 ± 0.449 μg/mL researchgate.net. Additionally, novel metal(II) complexes derived from a ligand incorporating 2-hydroxy-benzohydrazide showed a potent cytotoxic effect against the growth of human liver cancer HepG2 cell lines when compared to the drug Sorafenib mdpi.com.

Table 3: Cytotoxic Activity of Selected this compound Metal Complexes

| Metal Complex | Cancer Cell Line | IC₅₀ Value | Reference Drug |

|---|---|---|---|

| V(III), Cr(III), Mn(II), Fe(II), Co(III), Ni(II), Cu(II), Zn(II) | PC-3, SKOV3, HeLa | Higher activity than reference drugs researchgate.net | Cisplatin, Estramustine, Etoposide |

| [Cd₂(HL)₂(CH₃COO)₂] | HCT-116 (Colorectal) | 0.329 µg/ml mdpi.com | Cisplatin (IC₅₀ = 2.25 µg/ml) |

| Ni(II) Complex | MKN-45 (Gastric) | 6.654 ± 0.449 μg/mL researchgate.net | Not specified |

| Co(II), Ni(II), Cu(II), Zn(II) Complexes | HepG2 (Liver) | Potent cytotoxicity mdpi.com | Sorafenib |

The inhibition of specific enzymes is a crucial mechanism for treating various diseases. Urease, an enzyme that catalyzes the hydrolysis of urea (B33335), is implicated in pathologies associated with bacteria like Helicobacter pylori and Proteus mirabilis. Schiff bases and their metal complexes have been identified as a promising class of urease inhibitors.

The anti-urease activity of these compounds is influenced by the type of metal, its oxidation state, and the coordination environment of the complex. The inhibition mechanism is thought to involve the interaction of the Schiff base ligand or the entire complex with the nickel-containing active site of the urease enzyme, thereby disrupting its catalytic function. It has been observed that the formation of metal complexes often enhances the urease inhibition activity of the parent Schiff base ligand. For example, studies on triazole-based ligands have shown that complexation with metals like zinc and iron can significantly improve their inhibitory potency. While a broad range of Schiff base metal complexes show anti-urease activity, specific research on a dimeric copper(II) complex with a Schiff base ligand synthesized from glycine (B1666218) and 2-hydroxy-1-naphthaldehyde was found to exhibit moderate activity against jack bean urease.

Catalytic Applications of Metal Complexes

Metal complexes derived from 2-hydroxy-1-naphthaldehyde Schiff bases are not only biologically active but also possess significant catalytic properties. They have been successfully employed as catalysts in various chemical transformations, particularly in the oxidation of organic compounds researchgate.netresearchgate.net. The versatility of the Schiff base ligand allows for the synthesis of a wide range of metal complexes with different coordination geometries and electronic properties, which can be tailored for specific catalytic applications.

Peroxidases are enzymes that catalyze oxidation-reduction reactions, playing a vital role in numerous biological processes. The development of synthetic complexes that mimic the function of these enzymes, known as biomimetic catalysts, is an area of intense research. Metal complexes of this compound Schiff bases have shown potential in this domain due to their ability to catalyze oxidation reactions, a key feature of peroxidase activity researchgate.net.

These complexes can facilitate the selective oxidation of organic molecules, a fundamental process in both biology and synthetic chemistry mdpi.com. While specific studies extensively detailing the "biomimetic peroxidase activity" of this compound complexes are emerging, their proven efficacy in catalyzing oxidation reactions positions them as strong candidates for such applications. The ability of these metal complexes to activate oxidants like hydrogen peroxide to functionalize C-H bonds mirrors the reactivity of natural heme and non-heme enzymes, suggesting their potential to serve as effective peroxidase mimics in various chemical and biological systems mdpi.com.

Oxidation Reactions

Metal complexes derived from Schiff bases of this compound have emerged as a significant area of interest in the field of catalysis, particularly for oxidation reactions. These complexes, featuring a metal center coordinated to a ligand derived from this compound, have demonstrated potential as catalysts in a variety of oxidative transformations of organic substrates. The structural versatility of the Schiff base ligand, combined with the diverse redox properties of the coordinated metal ions, allows for the fine-tuning of catalytic activity and selectivity.

Research in this area has explored the efficacy of these complexes in promoting the oxidation of a range of organic compounds. While the synthesis and characterization of numerous metal complexes with Schiff bases derived from this compound have been reported, detailed and specific data on their catalytic performance in oxidation reactions remains a developing area of study.

Catalytic Oxidation of Alcohols

The selective oxidation of alcohols to their corresponding aldehydes or ketones is a fundamental transformation in organic synthesis. Schiff base metal complexes are known to be effective catalysts for such reactions. For instance, vanadium-catalyzed aerobic oxidation of various alcohols to aldehydes and ketones has been reported, showcasing the utility of Schiff base complexes in these transformations. While specific data for this compound-based catalysts is not extensively detailed in the available literature, the general mechanism often involves the coordination of the alcohol to the metal center, followed by a hydrogen abstraction step, facilitated by the redox-active metal and the ligand framework.

Epoxidation of Alkenes

The epoxidation of alkenes is another critical industrial process, and manganese Schiff base complexes, in particular, have been recognized as potent catalysts for this reaction. These catalysts are often used with an oxygen donor such as hydrogen peroxide. The catalytic cycle is believed to involve the formation of a high-valent metal-oxo species which then transfers an oxygen atom to the double bond of the alkene. While the potential for this compound-based manganese complexes in this area is significant, comprehensive studies detailing their catalytic efficiency and selectivity are not yet widely available.

Oxidation of Other Organic Substrates

Beyond alcohols and alkenes, metal complexes of this compound Schiff bases have been investigated for the oxidation of other organic molecules. For example, the oxidation of phenols, catalyzed by copper(II) complexes, is a relevant area of research. These reactions are crucial for the degradation of phenolic pollutants and for the synthesis of quinones. The catalytic mechanism in these cases may involve the activation of molecular oxygen or other oxidants by the copper complex.

Furthermore, the potential for these complexes to catalyze the oxidation of hydrocarbons, such as cyclohexane, has been explored. The selective oxidation of C-H bonds in alkanes is a challenging yet highly desirable transformation. Iron complexes, including those with Schiff base ligands, have shown promise in this area.